

Application Notes and Protocols for LAPAO in Cell Lysis

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Compound of Interest

Compound Name: LAPAO

Cat. No.: B15601619

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Introduction to LAPAO

Lauryl/dodecyl-amidopropyl-N,N-dimethylamine oxide (**LAPAO**), also known as LDAO, is a zwitterionic surfactant widely employed in biochemical and molecular biology applications. Its unique properties make it a valuable tool for cell lysis and the extraction of proteins, particularly membrane-associated proteins. As a non-denaturing detergent, **LAPAO** is adept at disrupting lipid bilayers while preserving the native structure and function of many proteins, which is critical for downstream applications such as immunoprecipitation, enzyme assays, and structural biology studies.

LAPAO's amphipathic nature, characterized by a hydrophobic C12 alkyl tail and a polar amine oxide headgroup, allows it to effectively solubilize cellular membranes. It has a critical micelle concentration (CMC) of approximately 1-2 mM in aqueous solutions, forming micelles with a size of about 17-21.5 kDa. This property is crucial for the efficient extraction and stabilization of membrane proteins in a soluble form.

Data Presentation: Properties of Common Detergents

To aid in the selection of an appropriate detergent for your specific application, the following table summarizes the key properties of **LAPAO** in comparison to other commonly used

detergents.

Detergent	Type	Chemical Name	CAS Number	CMC (mM)	Micelle Molecular Weight (kDa)	Aggregation Number	Key Features
LAPAO (LDAO)	Zwitterionic	Lauryl/dodecylamidopropyl-N,N-dimethylamine oxide	1643-20-5	1-2	17-21.5	~76	Non-denaturing, effective for membrane protein solubilization, antimicrobial.
Triton X-100	Non-ionic	Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether	9002-93-1	0.2-0.9	60-90	100-155	Mild, non-denaturing, commonly used for general protein extraction.
CHAPS	Zwitterionic	3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate	75621-03-3	4-8	~6	4-14	Mild, non-denaturing, useful for preserving protein-protein

							interactions.
SDS	Anionic	Sodium dodecyl sulfate	151-21-3	7-10 (in low salt)	~20	~62	Strong, denaturing, widely used in SDS-PAGE.

Experimental Protocols

The following protocols provide detailed methodologies for cell lysis using **LAPAO** for various cell types. It is important to note that optimal conditions, such as **LAPAO** concentration and incubation times, may need to be empirically determined for specific cell lines and target proteins.

Protocol 1: Lysis of Mammalian Cells

This protocol is suitable for the extraction of total cellular proteins from adherent or suspension mammalian cells.

Materials:

- Mammalian cells (adherent or in suspension)
- Ice-cold Phosphate-Buffered Saline (PBS)
- **LAPAO** Lysis Buffer (see recipe below)
- Protease and phosphatase inhibitor cocktails (e.g., cOmplete™, PhosSTOP™)
- Cell scraper (for adherent cells)
- Microcentrifuge tubes
- Refrigerated microcentrifuge

LAPAO Lysis Buffer Recipe (100 mL):

Component	Final Concentration	Amount
Tris-HCl, pH 7.4	50 mM	5 mL of 1 M stock
NaCl	150 mM	3 mL of 5 M stock
EDTA	1 mM	200 µL of 0.5 M stock
LAPAO (10% w/v stock)	0.5 - 1.0% (w/v)	5 - 10 mL
Nuclease-free water	-	to 100 mL

Procedure:

- Cell Harvesting:
 - Adherent cells: Wash cells once with ice-cold PBS. Add a minimal volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
 - Suspension cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
- Cell Lysis:
 - Resuspend the cell pellet in an appropriate volume of ice-cold **LAPAO** Lysis Buffer containing freshly added protease and phosphatase inhibitors. A general starting point is 200-500 µL of buffer per 1-5 x 10⁶ cells.
 - Incubate the suspension on ice for 20-30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.
- Clarification of Lysate:
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

- Protein Quantification:
 - Determine the protein concentration of the lysate using a BCA protein assay. The Bradford assay is not recommended as it is incompatible with **LAPAO**.
- Storage:
 - Use the lysate immediately for downstream applications or store at -80°C in aliquots to avoid freeze-thaw cycles.

Protocol 2: Lysis of Bacterial Cells

This protocol is designed for the extraction of proteins from Gram-negative bacteria (e.g., *E. coli*). For Gram-positive bacteria, a pre-treatment with lysozyme is recommended.

Materials:

- Bacterial cell culture
- Ice-cold Lysis Buffer (see recipe below)
- Lysozyme (for Gram-positive bacteria)
- DNase I
- Protease inhibitor cocktail
- Microcentrifuge tubes
- Refrigerated microcentrifuge
- Sonicator (optional)

LAPAO Bacterial Lysis Buffer Recipe (100 mL):

Component	Final Concentration	Amount
Tris-HCl, pH 8.0	50 mM	5 mL of 1 M stock
NaCl	150 mM	3 mL of 5 M stock
LAPAO (10% w/v stock)	1.0 - 2.0% (w/v)	10 - 20 mL
Nuclease-free water	-	to 100 mL

Procedure:

- Cell Harvesting:
 - Pellet bacterial cells from a culture by centrifugation at 6,000 x g for 15 minutes at 4°C.
 - Discard the supernatant and resuspend the pellet in ice-cold PBS. Centrifuge again and discard the supernatant.
- Cell Lysis:
 - Resuspend the cell pellet in ice-cold **LAPAO** Bacterial Lysis Buffer containing freshly added protease inhibitors and DNase I (10 µg/mL).
 - (For Gram-positive bacteria): Pre-incubate the resuspended pellet with lysozyme (1 mg/mL) for 30 minutes on ice before adding the **LAPAO** Lysis Buffer.
 - Incubate on a rocker or rotator for 30-60 minutes at 4°C.
 - (Optional): For more efficient lysis, sonicate the suspension on ice using short bursts (e.g., 3-4 cycles of 15 seconds on, 30 seconds off).
- Clarification of Lysate:
 - Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
 - Transfer the supernatant to a new pre-chilled tube.
- Protein Quantification and Storage:

- Follow steps 4 and 5 from Protocol 1.

Protocol 3: Lysis of Yeast Cells

Yeast cells possess a robust cell wall that requires enzymatic digestion prior to lysis with detergents.

Materials:

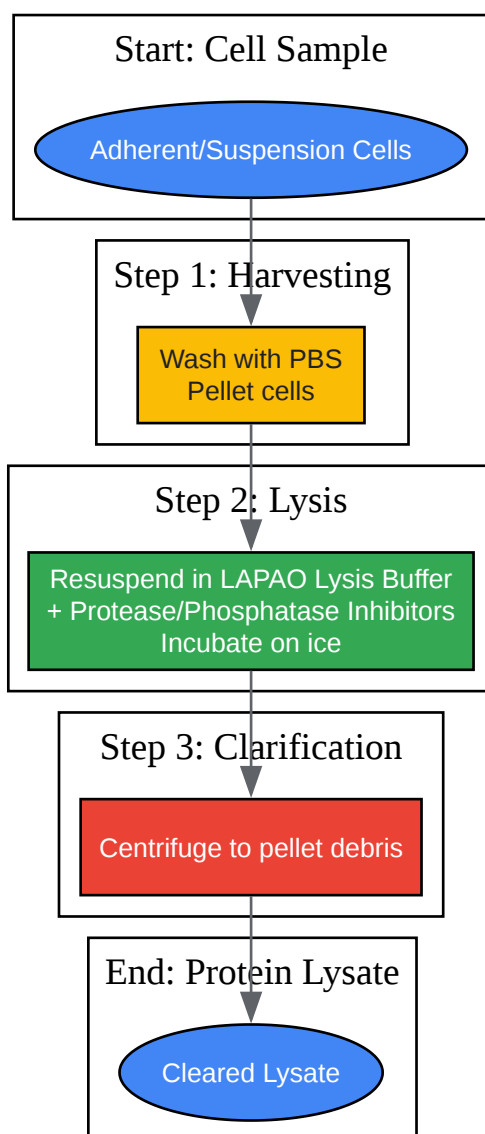
- Yeast cell culture
- Spheroplasting Buffer (e.g., 1 M Sorbitol, 100 mM EDTA, 14 mM β -mercaptoethanol)
- Lyticase or Zymolyase
- Ice-cold **LAPAO** Lysis Buffer (use recipe from Protocol 1, adjust **LAPAO** concentration to 1.0-2.0%)
- Protease inhibitor cocktail
- Microcentrifuge tubes
- Refrigerated microcentrifuge

Procedure:

- Spheroplast Formation:
 - Harvest yeast cells by centrifugation and wash with sterile water.
 - Resuspend the cell pellet in Spheroplasting Buffer.
 - Add lyticase or zymolyase and incubate at 30°C for 30-60 minutes, or until spheroplasts are formed (monitor by microscopy).
 - Gently pellet the spheroplasts by centrifugation at 1,500 x g for 5 minutes at 4°C.
- Spheroplast Lysis:

- Carefully discard the supernatant and resuspend the spheroplast pellet in ice-cold **LAPAO** Lysis Buffer with freshly added protease inhibitors.
- Incubate on ice for 20-30 minutes with gentle mixing.
- Clarification of Lysate:
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant.
- Protein Quantification and Storage:
 - Follow steps 4 and 5 from Protocol 1.

Mandatory Visualizations



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Caption: General workflow for cell lysis using **LAPAO**.

Downstream Applications and Compatibility

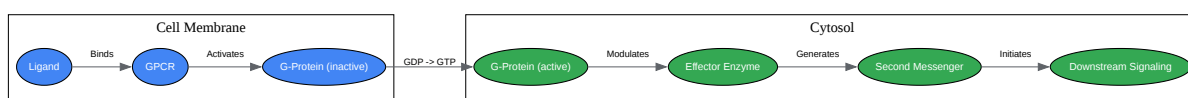
Lysates prepared with **LAPAO** are compatible with a variety of downstream applications. Its non-denaturing nature is particularly advantageous for studies requiring functionally active proteins.

- Western Blotting: Proteins extracted with **LAPAO** can be readily analyzed by Western blotting. Standard sample preparation with Laemmli buffer is typically sufficient.

- Immunoprecipitation (IP): **LAPAO** is suitable for IP as it generally preserves protein-protein interactions. The concentration of **LAPAO** in the lysis buffer may need to be optimized to minimize potential interference with antibody-antigen binding. A starting concentration of 0.5% (w/v) is recommended.
- Enzyme Assays (e.g., Kinase Assays): The mild nature of **LAPAO** makes it a good candidate for preparing lysates for enzyme activity assays. However, as with any detergent, it is crucial to perform control experiments to ensure that **LAPAO** itself does not interfere with the specific assay being performed.
- Mass Spectrometry: While some detergents can interfere with mass spectrometry, **LAPAO** is generally considered compatible, particularly after appropriate sample cleanup procedures to remove excess detergent.

Signaling Pathway Analysis: GPCRs

G-protein coupled receptors (GPCRs) are a major class of membrane proteins that are critical in signal transduction. The study of GPCR signaling often requires the solubilization of these receptors from the cell membrane while maintaining their ability to bind ligands and interact with G-proteins. **LAPAO**, as a non-denaturing zwitterionic detergent, can be a suitable choice for such studies.



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Caption: A simplified GPCR signaling cascade.

When preparing lysates for GPCR studies, using a mild detergent like **LAPAO** helps to preserve the receptor's conformation, which is essential for maintaining ligand-binding affinity and the ability to couple with G-proteins. It is recommended to perform binding assays and

functional assays (e.g., GTPyS binding) on **LAPAO**-solubilized receptors to confirm their integrity.

Conclusion

LAPAO is a versatile and effective zwitterionic detergent for cell lysis and protein extraction. Its non-denaturing properties make it particularly valuable for applications where protein function and integrity are paramount. The protocols provided here offer a starting point for the use of **LAPAO** in various research contexts. Optimization of detergent concentration and lysis conditions for each specific experimental system is recommended to achieve the best results.

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